Methyl 3-bromo-2-chloro-5-fluorobenzoate
Overview
Description
“Methyl 3-bromo-2-chloro-5-fluorobenzoate” is a chemical compound with the molecular formula C8H5BrClFO2 . It is a colorless to white to yellow solid or liquid . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H5BrClFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
. This indicates that the molecule consists of a benzene ring substituted with bromo, chloro, and fluoro groups, and an ester group. Physical and Chemical Properties Analysis
“this compound” is a colorless to white to yellow solid or liquid . Its molecular weight is 233.04 . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Complex Compounds
Methyl 3-bromo-2-chloro-5-fluorobenzoate is involved in the synthesis of complex organic compounds. For example, it participates in the synthesis of 4H-1,4-benzoxazines through reactions with other compounds. The reaction mechanism and the generality of such processes highlight the compound's role in forming benzoxazine structures, which are important in various chemical applications (Noriaki Kudo et al., 1996) (N. Kudo et al., 1996).
Formation of Benzoic Acid Derivatives
The compound has also been studied in the context of forming benzoic acid derivatives. In particular, various halogen-substituted benzoic acids, including those with fluoro, chloro, and bromo substituents, have been synthesized and analyzed. These derivatives are vital for understanding thermodynamic properties and for applications in materials science and environmental assessments (K. Zherikova & S. Verevkin, 2019).
In Organic Synthesis and Catalysis
This compound plays a role in the synthesis and catalysis of organic reactions. For instance, its reactivity has been utilized in creating cationic carbene complexes of various metals, which are crucial in catalytic processes and the development of new materials (P. Fraser et al., 1974) (Paul J. Fraser et al., 1974).
In Biodegradation and Environmental Studies
Research also shows the compound's relevance in environmental studies, particularly in the degradation of halogen-substituted benzoates. This is crucial for understanding the biodegradation pathways of halogenated compounds and for environmental remediation purposes (K. Engesser & P. Schulte, 1989).
Safety and Hazards
“Methyl 3-bromo-2-chloro-5-fluorobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 3-bromo-2-chloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMGDHUTPSHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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